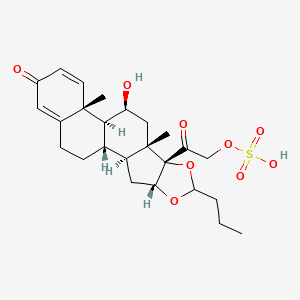
克林霉素棕榈酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clindamycin B Palmitate is a semi-synthetic derivative of the antibiotic clindamycin. It is a lincosamide antibiotic used primarily for its antibacterial properties. This compound is particularly effective against anaerobic bacteria and certain protozoans. It is often used in the treatment of serious infections caused by susceptible strains of bacteria, including those resistant to other antibiotics .
科学研究应用
Clindamycin B Palmitate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Extensively used in the treatment of bacterial infections, particularly those caused by anaerobic bacteria.
Industry: Employed in the formulation of pharmaceutical products, including oral and topical antibiotics .
作用机制
Target of Action
Clindamycin B Palmitate, also known as Clindamycin, is a lincosamide antibiotic that primarily targets anaerobic bacteria , streptococci , staphylococci , and pneumococcal bacteria . These bacteria are responsible for various serious infections, making Clindamycin a crucial drug in treating these conditions .
Mode of Action
Clindamycin operates by inhibiting bacterial protein synthesis. It achieves this by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding impedes both the assembly of the ribosome and the translation process . The three-dimensional structure of Clindamycin plays a crucial role in this mechanism .
Biochemical Pathways
By disrupting bacterial protein synthesis, Clindamycin causes changes in the cell wall surface of the bacteria. This alteration decreases the adherence of bacteria to host cells and increases the intracellular killing of organisms .
Pharmacokinetics
Clindamycin B Palmitate is rapidly and extensively absorbed from the gastrointestinal (GI) tract, with a bioavailability of approximately 87% . Blood level studies comparing Clindamycin Palmitate HCl with Clindamycin Hydrochloride show that both drugs reach their peak active serum levels at the same time, indicating a rapid hydrolysis of the palmitate to the Clindamycin .
Result of Action
The primary result of Clindamycin’s action is the effective treatment of serious infections caused by susceptible bacteria . It’s important to note that treatment with clindamycin has been associated with severe colitis which may end fatally . This is due to the alteration of the normal flora of the colon leading to overgrowth of C.difficile .
Action Environment
The action, efficacy, and stability of Clindamycin can be influenced by various environmental factors. For instance, special populations such as pediatrics and pregnant women have altered cytochrome P450 (CYP)3A4 activity . As Clindamycin is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites, changes in CYP3A4 activity can influence the drug’s action .
生化分析
Biochemical Properties
Clindamycin B Palmitate interacts with various enzymes and proteins in biochemical reactions. It inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This impedes both the assembly of the ribosome and the translation process .
Cellular Effects
Clindamycin B Palmitate has significant effects on various types of cells and cellular processes. It disrupts bacterial protein synthesis, causing changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .
Molecular Mechanism
The mechanism of action of Clindamycin B Palmitate involves binding interactions with biomolecules and changes in gene expression. It works primarily by binding to the 50S ribosomal subunit of bacteria, disrupting protein synthesis by interfering with the transpeptidation reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Clindamycin B Palmitate can change over time. It has been observed that both Clindamycin B Palmitate and Clindamycin Hydrochloride reach their peak active serum levels at the same time, indicating a rapid hydrolysis of the palmitate to the Clindamycin .
Dosage Effects in Animal Models
In animal models, the effects of Clindamycin B Palmitate can vary with different dosages. Serum levels at or above 0.5 µg/mL can be maintained by oral dosing at a rate of 2.5 mg/lb of Clindamycin B Palmitate every 12 hours .
Metabolic Pathways
Clindamycin B Palmitate is involved in various metabolic pathways. It is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites .
Transport and Distribution
Clindamycin B Palmitate is transported and distributed within cells and tissues. It is widely distributed in the body, including into bone, but does not distribute into cerebrospinal fluid .
Subcellular Localization
The subcellular localization of Clindamycin B Palmitate is primarily in the cytoplasmic membrane, where it undergoes post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: Clindamycin B Palmitate is synthesized through the esterification of clindamycin with palmitic acid. The process involves the following steps:
Dissolution: Clindamycin is dissolved in an appropriate solvent.
Esterification: Palmitic acid is added to the solution, and the mixture is heated to facilitate the esterification reaction.
Purification: The resulting ester is purified through column chromatography to remove impurities.
Recrystallization: The purified ester is recrystallized by adjusting the pH with diluted hydrochloric acid and cooling the solution
Industrial Production Methods: The industrial production of Clindamycin B Palmitate follows a similar process but on a larger scale. The key steps include:
Bulk Esterification: Large quantities of clindamycin and palmitic acid are reacted in industrial reactors.
Continuous Purification: The ester is continuously purified using industrial-scale chromatography.
Crystallization and Drying: The final product is crystallized and dried to obtain high-purity Clindamycin B Palmitate
化学反应分析
Types of Reactions: Clindamycin B Palmitate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to release clindamycin and palmitic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom.
Substitution: Halogenation and other substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester bond.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions.
Major Products:
Hydrolysis: Clindamycin and palmitic acid.
Oxidation: Oxidized derivatives of Clindamycin B Palmitate.
Substitution: Halogenated derivatives of Clindamycin B Palmitate.
相似化合物的比较
- Lincomycin
- Clindamycin Hydrochloride
- Clindamycin Phosphate
属性
CAS 编号 |
68206-99-5 |
|---|---|
分子式 |
C33H61ClN2O6S |
分子量 |
649.369 |
IUPAC 名称 |
[6-[2-chloro-1-[(4-ethyl-1-methylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate |
InChI |
InChI=1S/C33H61ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-26(37)41-31-29(39)28(38)30(42-33(31)43-5)27(23(3)34)35-32(40)25-21-24(7-2)22-36(25)4/h23-25,27-31,33,38-39H,6-22H2,1-5H3,(H,35,40) |
InChI 键 |
LSOHVGOQENSEGU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CC)O)O |
同义词 |
(2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[(4-ethyl-1-methyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-Hexadecanoate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



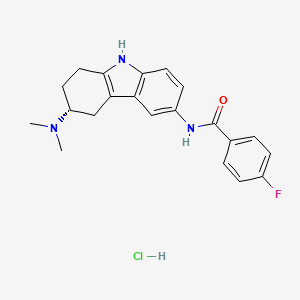
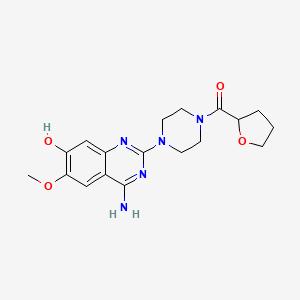
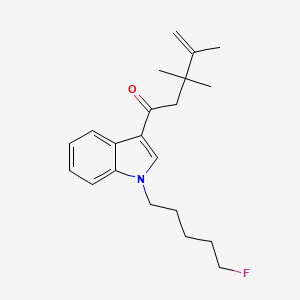
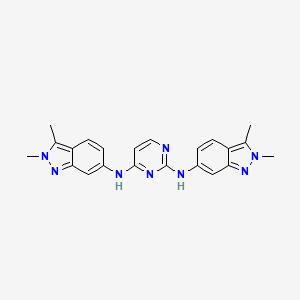
![4-[(2R)-Piperidinyl]pyridine](/img/structure/B565983.png)
![3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B565984.png)
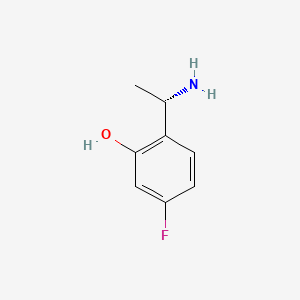
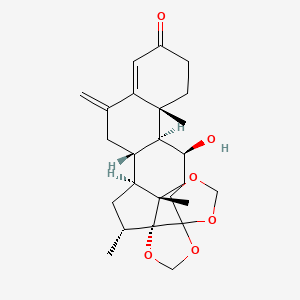
![[2-[(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B565990.png)
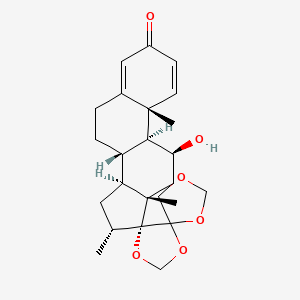
![3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione](/img/structure/B565995.png)
